molecular formula C13H18O2 B2612877 3-Methyl-2-(2-phenylethyl)butanoic acid CAS No. 70777-57-0

3-Methyl-2-(2-phenylethyl)butanoic acid

Cat. No.: B2612877
CAS No.: 70777-57-0
M. Wt: 206.285
InChI Key: IIUOJSGKSMQGAQ-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-phenylethyl)butanoic acid, also known as phenethyl isovalerate, is an organic compound with the molecular formula C13H18O2. It is a colorless to slightly yellow liquid with a fruity, rosy odor. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-(2-phenylethyl)butanoic acid can be synthesized through the esterification of phenethyl alcohol with isovaleric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and advanced purification techniques such as fractional distillation ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-phenylethyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-(2-phenylethyl)butanoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-phenylethyl)butanoic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its chemical structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(2-phenylethyl)butanoic acid is unique due to its combination of the phenethyl and isovalerate groups, which impart distinct chemical and sensory properties. This combination makes it particularly valuable in the fragrance and flavor industry, where it is used to create complex and appealing scents .

Properties

IUPAC Name

3-methyl-2-(2-phenylethyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(2)12(13(14)15)9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUOJSGKSMQGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70777-57-0
Record name 3-methyl-2-(2-phenylethyl)butanoic acid
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